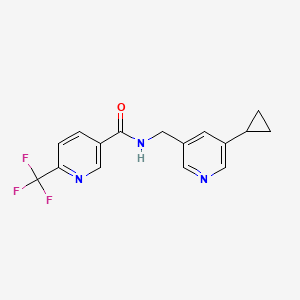

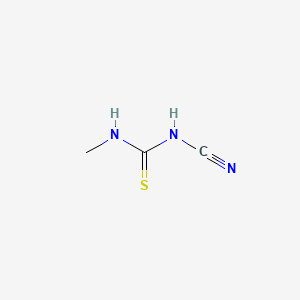

1-Cyano-3-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas and heterocyclic thiones involves the reaction of amines with phenyl chlorothionoformate in water . This results in the formation of symmetrical thioureas or heterocyclic thiones in good to excellent yields .

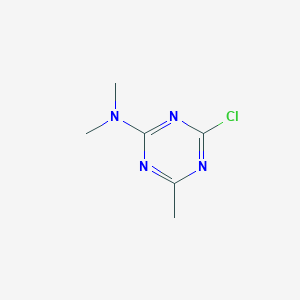

Molecular Structure Analysis

1-Cyano-3-methylthiourea contains a total of 11 bonds; 6 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 urea (-thio) derivative .

Chemical Reactions Analysis

The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores .

Physical And Chemical Properties Analysis

1-Cyano-3-methylthiourea has a molecular formula of C3H5N3S and a molecular weight of 115.15 .

Applications De Recherche Scientifique

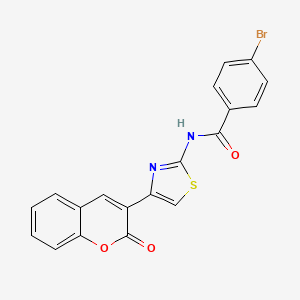

Synthetic Precursors of New Heterocycles

1-Cyano-3-methylthiourea is used as a synthetic precursor of new heterocycles . The presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, makes their coordination chemistry toward metal ions significant .

Pharmacological Applications

This compound exhibits a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . It’s also used in the medicinal research area .

Materials Science and Technology

1-Cyano-3-methylthiourea finds utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . It plays a promising role in the fields of molecular recognition and materials science .

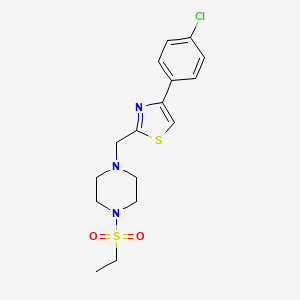

Coordination Complexes

Due to the presence of sulfur and nitrogen atoms, 1-Cyano-3-methylthiourea has significant coordination chemistry toward metal ions . This results in the formation of transition metal complex compounds .

Organocatalysts

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .

Biological Systems

Thiourea derivatives have wide applications in biological systems . They have demonstrated important biological activities such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Orientations Futures

Propriétés

IUPAC Name |

1-cyano-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQPLHVXQXRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)

![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)

![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)